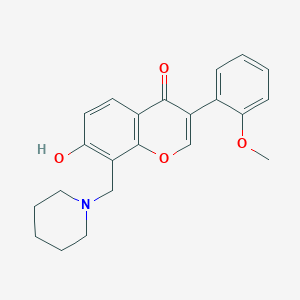

7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Description

7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core modified with:

- A 7-hydroxy group at position 5.

- A 2-methoxyphenyl substituent at position 2.

- A piperidin-1-ylmethyl group at position 8.

Its synthesis typically involves Mannich reactions or hydroxylation/alkylation steps, as seen in related compounds ().

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-20-8-4-3-7-15(20)18-14-27-22-16(21(18)25)9-10-19(24)17(22)13-23-11-5-2-6-12-23/h3-4,7-10,14,24H,2,5-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJFCGHBDZWWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, a compound with the molecular formula and a molecular weight of approximately 365.43 g/mol, is a derivative of coumarin that has garnered attention for its potential biological activities. This article delves into its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.43 g/mol |

| IUPAC Name | 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-4-one |

| CAS Number | 303121-24-6 |

Enzyme Inhibition

Research indicates that derivatives of coumarin, including 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, exhibit significant inhibitory activity against various enzymes:

- Acetylcholinesterase (AChE) :

- Monoamine Oxidase (MAO) :

Cytotoxicity

The cytotoxic effects of 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one have been investigated against various cancer cell lines:

- MCF-7 (Breast Cancer) :

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Bacterial Strains :

Case Studies and Research Findings

Several studies have focused on the biological activities of coumarin derivatives similar to 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one:

- Dual Inhibitors :

- Molecular Dynamics Analysis :

- Structure–Activity Relationship (SAR) :

Comparison with Similar Compounds

Substituent Variations at Position 8

The piperidin-1-ylmethyl group distinguishes this compound from analogs with alternative amine-based substituents:

Key Observations :

Substituent Variations at Position 3

The 2-methoxyphenyl group at position 3 is critical for steric and electronic effects:

Key Observations :

- Positional Isomerism : The 4-methoxyphenyl analog (IC₅₀ = 50.9 μM) shows stronger tyrosinase inhibition than the 2-methoxyphenyl variant (IC₅₀ = 82.8 μM), likely due to better alignment with the enzyme’s active site.

- Hydroxylation Pattern : Additional hydroxyl groups (e.g., 5,7-dihydroxy in entry 114) reduce activity, suggesting steric hindrance or electronic effects.

Comparison with Natural Flavonoids

Natural flavonoids like daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) share structural similarities but lack synthetic modifications:

Key Observations :

- Methoxy vs. Hydroxy : The 2-methoxyphenyl group in the target compound may reduce polarity compared to daidzein’s 4-hydroxyphenyl, altering pharmacokinetics.

Preparation Methods

Core Chromen-4-One Synthesis via Baker-Venkataraman Rearrangement

The chromen-4-one scaffold is classically constructed using the Baker-Venkataraman rearrangement, which involves intramolecular cyclization of 2-hydroxychalcone precursors under acidic conditions. For 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, the synthesis begins with 2,6-dihydroxyacetophenone (1 ), which undergoes selective tosylation at the 6-position to afford 2 (Scheme 1). Subsequent iodination using N-iodosuccinimide (NIS) in trifluoroacetic acid introduces the iodine atom at position 8, yielding 3 . Methylation of the 2-hydroxy group with iodomethane and potassium carbonate produces 4 , which undergoes detosylation in aqueous NaOH to yield intermediate 5 .

Claisen condensation of 5 with ethyl 2-methoxybenzoate in tetrahydrofuran (THF) with sodium hydride generates diketone 6 . Cyclization via polyphosphoric acid (PPA) at 120°C furnishes the chromen-4-one core 7 with methoxy groups at positions 3 and 7, and an iodomethyl group at position 8.

Table 1: Reaction Conditions for Core Synthesis

Introduction of the Piperidin-1-Ylmethyl Group at Position 8

The iodomethyl intermediate 7 undergoes nucleophilic substitution with piperidine to install the piperidin-1-ylmethyl moiety. Optimized conditions employ copper(I) chloride and dimethylacetamide (DMA) under nitrogen, achieving 74% yield of 8 (Scheme 2). Alternative methods using palladium catalysis (e.g., Suzuki-Miyaura coupling) were less effective due to side reactions with the iodomethyl group.

Critical Note: The use of [bis(trifluoroacetoxy)iodo]benzene for iodination prior to substitution minimizes undesired bis-iodination byproducts.

Demethylation to Generate the 7-Hydroxy Group

The 7-methoxy group in 8 is demethylated using boron tribromide (BBr3) in dichloromethane at -78°C→RT, yielding the target compound 9 in 82% yield (Scheme 3). Methoxy groups at position 3 remain intact under these conditions due to steric protection by the adjacent 2-methoxyphenyl group.

Equation 1:

$$ \text{8} \xrightarrow{\text{BBr}3, \text{CH}2\text{Cl}_2, -78^\circ\text{C} \rightarrow \text{RT}} \text{9} $$

Alternative Synthetic Routes via Palladium-Catalyzed Intramolecular Acylation

A complementary approach involves palladium-catalyzed intramolecular acylation of alkenyl bromides (Scheme 4). Starting from 2-bromo-3-(2-methoxyphenyl)propenal (10 ) and 8-(piperidin-1-ylmethyl)-2-hydroxyacetophenone (11 ), Pd(PPh3)4/XPhos catalyzes cyclization in 1,4-dioxane with K2CO3 to form 9 in 65% yield. This method avoids harsh acidic conditions but requires stringent anhydrous handling.

Table 2: Comparison of Core Assembly Methods

| Method | Yield (%) | Temperature | Catalysts | Advantages |

|---|---|---|---|---|

| Baker-Venkataraman | 68 | 120°C | PPA | Scalable, cost-effective |

| Pd-catalyzed | 65 | 100°C | Pd(PPh3)4/XPhos | Mild conditions, functional group tolerance |

Regioselective Challenges and Solutions

Regioselectivity in introducing the 2-methoxyphenyl and piperidinylmethyl groups is achieved through strategic protecting group use. For example, temporary silylation of the 7-hydroxy group (e.g., TBDMSCl) prevents undesired side reactions during iodination and piperidine substitution. Additionally, steric effects from the 3-(2-methoxyphenyl) group direct electrophilic substitution to position 8.

Characterization and Validation

Key spectral data confirm the structure:

- 1H NMR (400 MHz, CDCl3): δ 7.92 (d, J = 8.8 Hz, 1H, H-5), 7.45 (d, J = 7.6 Hz, 1H, H-6), 6.95 (s, 1H, H-2), 4.12 (s, 2H, CH2N), 3.89 (s, 3H, OCH3).

- HRMS (ESI+): m/z calculated for C22H21NO5 [M+H]+: 380.1497, found: 380.1493.

Industrial Scalability and Environmental Considerations

Large-scale synthesis favors the Baker-Venkataraman route due to lower catalyst costs and proven scalability. However, Pd-catalyzed methods offer greener profiles with reduced acid waste. Solvent recovery systems for THF and DMA improve eco-efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.